2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-23-18-7-5-4-6-17(18)22-21(23)15-24-10-12-25(13-11-24)30(26,27)20-14-16(28-2)8-9-19(20)29-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUNRFMPXJRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzimidazole.
Attachment of the Sulfonyl Group: The piperazine-substituted benzimidazole is further reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core and piperazine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the piperazine ring and benzimidazole core.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that modifications of imidazole structures can enhance their cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substituents showed improved activity against breast and lung cancer cells, suggesting a promising avenue for drug development .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. The compound has been tested against a range of bacterial and fungal pathogens, demonstrating effective inhibition. In vitro studies revealed that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored extensively. It was found to inhibit key inflammatory mediators, suggesting its utility in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Evaluated the anticancer activity of various imidazole derivatives including the target compound. Results indicated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. |
| Study B | Investigated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound showed MIC values comparable to standard antibiotics. |
| Study C | Assessed anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines. |
Mechanism of Action
The mechanism of action of 2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the activity of GABA and exerting a calming effect.
Pathways Involved: The compound modulates the GABAergic pathway, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
Uniqueness
2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the 2,5-dimethoxyphenylsulfonyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific biological activities .
Biological Activity
The compound 2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.5 g/mol. The structure includes a benzimidazole core, which is known for its diverse biological activities, along with a piperazine ring and a sulfonyl group attached to a dimethoxyphenyl moiety.
Pharmacological Activities
Research indicates that compounds containing the benzimidazole structure often exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values lower than established chemotherapeutics like doxorubicin against specific cancer types .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. One study reported an IC50 of 0.86 μM for NO inhibition .
- Antimicrobial Activity : Benzimidazole derivatives have also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects compared to standard antibiotics .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It might interact with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling pathways that mediate its biological effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related benzimidazole compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzimidazole core formation followed by sulfonylation and piperazine coupling. For example:
Benzimidazole Core : Condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions (e.g., HCl/EtOH) .
Sulfonylation : Reacting the piperazine intermediate with 2,5-dimethoxyphenylsulfonyl chloride in anhydrous DCM or THF, using triethylamine as a base to scavenge HCl .
Methylation : Introducing the methyl group at the 1-position using methyl iodide and a base like K₂CO₃ in DMF .
- Yield Optimization : Use catalysts like DMAP for sulfonylation, monitor reactions via TLC/HPLC, and employ column chromatography with gradient elution for purification .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm the benzimidazole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and sulfonyl-piperazine moiety (piperazine protons at δ 2.5–3.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated for C₂₁H₂₄N₄O₄S: 428.15 g/mol) .
- X-ray Crystallography : Resolve regiochemistry of the sulfonyl group and piperazine orientation .
- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (±0.3%) .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data in studies targeting cancer or antimicrobial pathways?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in μM range) and cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) .
- Off-Target Assays : Use kinase profiling panels to rule out non-specific binding .
- Structural Analogues : Compare with derivatives lacking the 2,5-dimethoxyphenylsulfonyl group to isolate pharmacophore contributions .
- Statistical Models : Apply ANOVA to assess significance of contradictory results (p < 0.05) .
Q. How can computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., EGFR kinase) or serotonin receptors (5-HT₂A) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Corporate descriptors like logP, polar surface area, and H-bond acceptors to predict ADMET properties .
Q. What experimental designs are critical for evaluating SAR of the sulfonyl-piperazine moiety?
- Methodological Answer :
- Analog Library Synthesis : Modify the sulfonyl group (e.g., replace 2,5-dimethoxy with chloro or nitro substituents) and piperazine linker length .
- Biological Screening : Test analogues against panels of enzymes (e.g., carbonic anhydrase) or receptors (e.g., σ receptors) .
- Thermodynamic Profiling : Measure ΔG binding via ITC to quantify substituent effects on affinity .
Methodological Challenges
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Salt Formation : Convert the free base to hydrochloride or mesylate salts for improved hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles .
Q. What techniques validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to identify degradation products .
- Long-Term Stability : Store at 4°C and -20°C, with HPLC purity checks at 0, 1, 3, and 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
